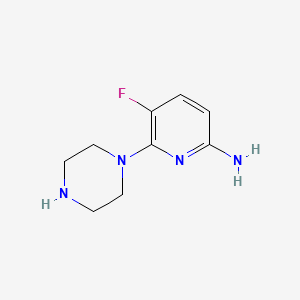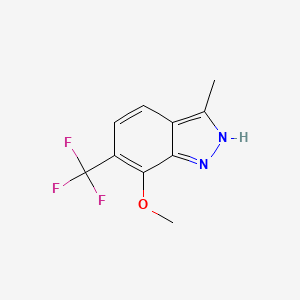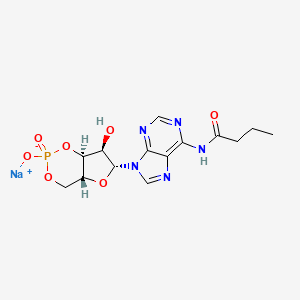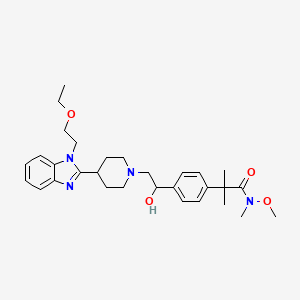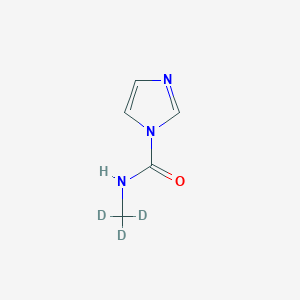
N-Methyl-D3-carbamoylimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-D3-carbamoylimidazole is a deuterated derivative of N-methyl carbamoylimidazole, characterized by the presence of three deuterium atoms. It is a stable, crystalline compound with the molecular formula C5H4D3N3O and a molecular weight of 128.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D3-carbamoylimidazole typically involves the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). The reaction proceeds in the presence of a base such as triethylamine, resulting in the formation of this compound . This method is scalable and can be performed in both organic solvents and water, yielding the product in high purity and excellent yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of CDI and methylamine hydrochloride, as described above. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research applications.
化学反应分析
Types of Reactions
N-Methyl-D3-carbamoylimidazole undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form N-methylureas, carbamates, and thiocarbamates.
Hydrolysis: Reaction with water to form corresponding amides and imidazoles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triethylamine: Used as a base to facilitate nucleophilic substitution reactions.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products
The major products formed from reactions involving this compound include:
- N-methylureas
- Carbamates
- Thiocarbamates
科学研究应用
N-Methyl-D3-carbamoylimidazole has a wide range of applications in scientific research, including:
- Chemistry : Used as a reagent in the synthesis of various N-methyl carbamoyl derivatives .
- Biochemistry : Employed in proteomics research to study metabolic pathways and protein interactions .
- Medicine : Utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
- Industry : Acts as a substitute for methyl isocyanate in the synthesis of bioactive compounds, pesticides, and herbicides .
作用机制
The mechanism of action of N-Methyl-D3-carbamoylimidazole involves its reactivity as a methyl isocyanate substitute. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form N-methylureas, carbamates, and thiocarbamates . This reactivity is facilitated by the presence of the carbamoyl group, which undergoes nucleophilic addition reactions.
相似化合物的比较
Similar Compounds
- N-Methyl carbamoylimidazole : The non-deuterated version of N-Methyl-D3-carbamoylimidazole .
- Methyl isocyanate : A highly reactive compound used in similar synthetic applications but with higher toxicity .
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a stable isotope-labeled compound for research purposes. Its stability and lower toxicity compared to methyl isocyanate make it a safer alternative for various synthetic applications .
属性
分子式 |
C5H7N3O |
|---|---|
分子量 |
128.15 g/mol |
IUPAC 名称 |
N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3 |
InChI 键 |
CWUCFKUUTSQSSZ-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC(=O)N1C=CN=C1 |
规范 SMILES |
CNC(=O)N1C=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



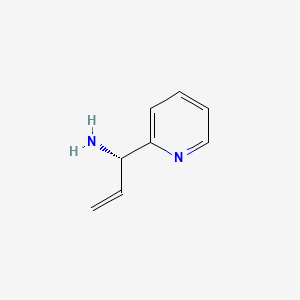
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
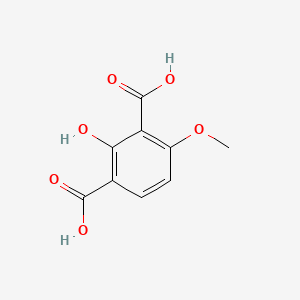
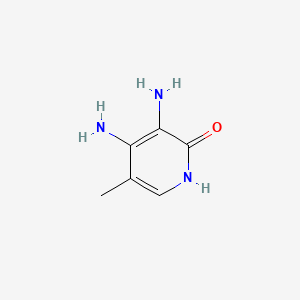
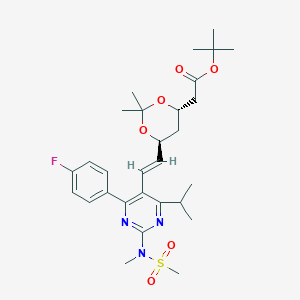
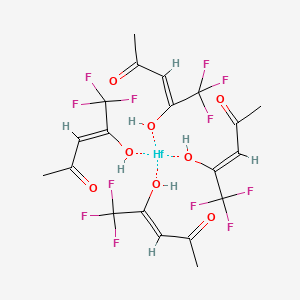
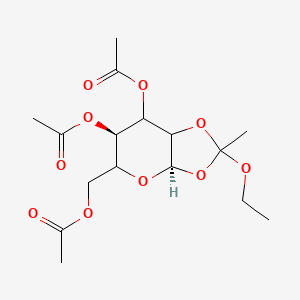
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)
